Ruxolitinib-amide is a derivative of ruxolitinib, a Janus kinase inhibitor primarily used in the treatment of various hematological disorders, including myelofibrosis and polycythemia vera. The compound is notable for its role in modulating immune responses and has been investigated for its potential therapeutic applications in other conditions as well.
Ruxolitinib was first developed by Incyte Corporation and is marketed under the brand name Jakafi in the United States and Jakavi in other regions. Ruxolitinib-amide, specifically identified by its CAS number 1911644-32-0, is synthesized to enhance the pharmacological properties of ruxolitinib while maintaining its efficacy against Janus kinases .
The synthesis of ruxolitinib-amide involves several key steps that build upon the established synthetic routes of ruxolitinib. A typical synthesis might include:
The synthesis can be optimized by varying reaction conditions such as temperature, solvent choice, and catalyst use to improve yield and selectivity. For instance, using specific organocatalysts can enhance enantioselectivity during key steps .
Ruxolitinib-amide has a molecular formula of C17H20N6O and a molecular weight of approximately 324.17 g/mol. The structure features an amide functional group which is critical for its biological activity .
The three-dimensional structure of ruxolitinib-amide can be modeled based on known crystal structures of related compounds. The binding interactions with target proteins can be explored through molecular docking studies to predict affinities and binding modes .
Ruxolitinib-amide undergoes several chemical reactions typical for amides, including hydrolysis under acidic or basic conditions, which can lead to the regeneration of the corresponding amine and carboxylic acid.
The stability of ruxolitinib-amide in various pH environments can influence its therapeutic efficacy and bioavailability. Understanding these reactions helps in optimizing formulation strategies for drug delivery systems .
Ruxolitinib-amide functions primarily as a Janus kinase inhibitor, selectively targeting JAK1 and JAK2 enzymes. By inhibiting these kinases, ruxolitinib-amide disrupts the signaling pathways that lead to excessive cell proliferation and inflammatory responses associated with myelofibrosis and other hematological conditions .
Studies indicate that ruxolitinib-amide effectively reduces splenomegaly and alleviates symptoms related to myeloproliferative neoplasms by modulating cytokine signaling pathways .
Relevant data from studies indicate that ruxolitinib derivatives maintain structural integrity within physiological pH ranges, enhancing their therapeutic potential .
Ruxolitinib-amide has been explored for various applications beyond its initial indications:
CAS No.: 21900-52-7
CAS No.: 141781-17-1
CAS No.: 2514-52-5